molecular formula C22H30N2O9 B1196135 6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine CAS No. 77750-09-5

6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine

Cat. No. B1196135
CAS RN: 77750-09-5
M. Wt: 466.5 g/mol
InChI Key: RRYTZLHLIFMOTB-GPUAKUCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine, also known as 6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine, is a useful research compound. Its molecular formula is C22H30N2O9 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77750-09-5

Product Name

6-(7-beta-Galactosylcoumarin-3-carboxamido)hexylamine

Molecular Formula

C22H30N2O9

Molecular Weight

466.5 g/mol

IUPAC Name

N-(6-aminohexyl)-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxamide

InChI

InChI=1S/C22H30N2O9/c23-7-3-1-2-4-8-24-20(29)14-9-12-5-6-13(10-15(12)32-21(14)30)31-22-19(28)18(27)17(26)16(11-25)33-22/h5-6,9-10,16-19,22,25-28H,1-4,7-8,11,23H2,(H,24,29)/t16-,17+,18+,19-,22-/m1/s1

InChI Key

RRYTZLHLIFMOTB-GPUAKUCWSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)NCCCCCCN

SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)NCCCCCCN

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)NCCCCCCN

synonyms

6-(7-beta-galactosylcoumarin-3-carboxamido)hexylamine
GUAH

Origin of Product

United States

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